molecular formula C18H23NO2 B1271586 N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine CAS No. 101781-84-4

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine

Cat. No. B1271586
M. Wt: 285.4 g/mol
InChI Key: UBWMBZXSIBWFGW-UHFFFAOYSA-N
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Description

The closest compounds I found are "N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine hydrobromide" and "N-(3-Ethoxy-4-methoxybenzyl)cyclooctanaminium" . These compounds have similar structures to the compound you’re asking about, but with a cyclopentane or cyclooctane ring instead of the phenyl group.


Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, “N-(3-Ethoxy-4-methoxybenzyl)cyclooctanaminium”, has a molecular formula of C18H30NO2 .

Scientific Research Applications

  • Forensic and Harm-Reduction Applications : Chapman and Avanes (2015) studied H NMR spectra of psychedelic phenylethanamines, including N-substituted phenylethanamines with a 2-methoxybenzyl amine moiety. Their research provides a collection of spectra that could aid forensic and harm-reduction organizations in identifying these compounds (Chapman & Avanes, 2015).

  • Analytical Characterization in Drug Testing : Westphal et al. (2016) characterized four N-(ortho-methoxybenzyl)amines, which are structurally related to N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine. They provided mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data, crucial for drug testing and analysis (Westphal, Girreser, & Waldmüller, 2016).

  • Receptor Interaction and Pharmacological Properties : Rickli et al. (2015) investigated the receptor binding profiles of NBOMe drugs, which include N-2-methoxybenzyl derivatives, highlighting their interactions with serotonergic and other receptors. This study contributes to understanding the pharmacological properties of such compounds (Rickli, Luethi, Reinisch, Buchy, Hoener, & Liechti, 2015).

  • Metabolic Profiling for Drug Identification : Caspar et al. (2017) utilized LC-high resolution-MS/MS for identifying metabolites of 4-EA-NBOMe (a related compound) in rat urine and human liver S9 incubates. This study aids in the understanding of the metabolic pathways and potential drug interactions (Caspar, Westphal, Meyer, & Maurer, 2017).

  • Chemical Synthesis and Characterization : Liu et al. (1993) reported on the synthesis and characterization of lanthanide complexes with N-2-methoxybenzyl amine phenol ligands, demonstrating applications in inorganic chemistry and materials science (Liu, Yang, Rettig, & Orvig, 1993).

  • Development of Analytical Methods for New Psychoactive Substances : Zuba et al. (2013) detailed the analytical properties of a new hallucinogenic substance, 25C-NBOMe, which is structurally related to N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine. Their work is significant in the analysis and identification of new psychoactive substances (Zuba, Sekuła, & Buczek, 2013).

properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-3-21-18-13-16(9-10-17(18)20-2)14-19-12-11-15-7-5-4-6-8-15/h4-10,13,19H,3,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWMBZXSIBWFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365780
Record name N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine

CAS RN

101781-84-4
Record name N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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